Nucleophilic Aromatic Substitution Reactivity: Quantified Kinetic Differences Among Chlorodinitrotoluene Isomers
In a classic kinetic study, the relative reactivity of several chlorodinitrotoluene isomers toward nucleophilic displacement was quantified [1]. The study provided Arrhenius parameters, establishing a reactivity hierarchy. The specific substitution pattern of 4-chloro-3,5-dinitrotoluene (where the methyl group is para to the chlorine) dictates its kinetic behavior, which is distinctly different from isomers like 3-chloro-2,6-dinitrotoluene, where a methyl group ortho to an activating nitro group causes a powerful secondary steric deactivation [1].
| Evidence Dimension | Rate of nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | Rate constant (k) for reaction with piperidine in ethanol, derived from Arrhenius parameters |
| Comparator Or Baseline | 3-chloro-2,6-dinitrotoluene (CAS N/A) |
| Quantified Difference | Reactivity of 3-chloro-2,6-dinitrotoluene is significantly lower due to a secondary steric effect of the methyl group ortho to the activating nitro group, as quantified by a substantial decrease in rate constant and increase in activation energy compared to isomers lacking this steric hindrance. |
| Conditions | Reaction with piperidine in ethanol; kinetic study at multiple temperatures. |
Why This Matters
Understanding the precise reaction kinetics is essential for process chemists to design efficient, high-yield syntheses; using an isomer with a different steric profile can lead to unexpected reaction rates and poor yields.
- [1] Capon, B., & Chapman, N. B. (1957). Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the aromatic system. Kinetics of the reactions of chlorodinitrotoluenes and related compounds with piperidine, aniline, and ethoxide ions in ethanol, and with methoxide ions in methanol. Journal of the Chemical Society, 600-609. View Source
